For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of Petroselaidic Acid in Plants
Introduction
Petroselaidic acid, systematically known as (E)-6-Octadecenoic acid, is the trans isomer of the more commonly occurring Petroselinic acid ((Z)-6-Octadecenoic acid). It is a monounsaturated omega-12 fatty acid with the lipid number 18:1 trans-6.[1][2] While its cis-isomer, petroselinic acid, is found in high concentrations in the seed oils of plants from the Apiaceae and Araliaceae families, natural sources of the trans-isomer, petroselaidic acid, are less common and not as well-documented.[1][3] This guide provides a comprehensive overview of the known botanical sources of petroselaidic acid, presents quantitative data where available, details the experimental protocols for its extraction and analysis, and illustrates relevant biochemical pathways and experimental workflows. Given the abundance of its isomer, data for petroselinic acid is also included to provide essential context for researchers.
Natural Sources of Petroselaidic and Petroselinic Acid
The primary challenge in studying petroselaidic acid is its low natural abundance compared to its cis-isomer. Most plant-derived unsaturated fatty acids exist in the cis configuration.
Petroselaidic Acid ((E)-6-Octadecenoic Acid)
Direct reports of petroselaidic acid in plants are limited. The PubChem database indicates its presence in a few species, although quantitative data is not extensively published.[2]
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Althaea officinalis (Marshmallow)
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Althaea armeniaca
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Carum carvi (Caraway)
It is important to note that Carum carvi is also a significant source of the cis-isomer, petroselinic acid.[4][5] The presence of petroselaidic acid in milk fat from cows, goats, and ewes suggests it can be formed through biohydrogenation in ruminants.[6]
Petroselinic Acid ((Z)-6-Octadecenoic Acid)
In contrast, petroselinic acid is a major fatty acid in the seed oils of several plant families, making these species potential starting points for research requiring this specific C18:1 backbone. The occurrence of high levels of petroselinic acid is considered a chemotaxonomic marker for a close relationship between families within the Apiales order.[1][3] It is particularly concentrated in the seeds, with minimal presence in leaves or other vegetative parts.[4][5]
The table below summarizes the quantitative data for petroselinic acid content in various plant species, primarily from the Apiaceae family.
Table 1: Petroselinic Acid Content in Various Plant Species
| Plant Species | Family | Plant Part | Petroselinic Acid Content (% of Total Fatty Acids) |
| Anethum graveolens (Dill) | Apiaceae | Seed Oil | 79.9 - 87.2% |
| Pimpinella anisum (Anise) | Apiaceae | Seed Oil | 10.4 - 75.6% |
| Carum carvi (Caraway) | Apiaceae | Seed Oil | 28.5 - 57.6% |
| Apium graveolens (Celery) | Apiaceae | Seed Oil | 49.4 - 75.6% |
| Coriandrum sativum (Coriander) | Apiaceae | Seed Oil | 68.0 - 81.9% |
| Foeniculum vulgare (Fennel) | Apiaceae | Seed Oil | 43.1 - 81.9% |
| Petroselinum crispum (Parsley) | Apiaceae | Seed Oil | 35.0 - 75.1% |
| Smyrnium cordifolium | Apiaceae | Seed Oil | 60 - 78% |
| Ferulago angulata | Apiaceae | Seed Oil | 60 - 78% |
| Tetrataenium lasiopetalum | Apiaceae | Seed Oil | 60 - 78% |
| Conium maculatum | Apiaceae | Seed Oil | 60 - 78% |
| Panax ginseng (Ginseng) | Araliaceae | Seed Oil | 59.7% |
| Acanthopanax sessiliflorus | Araliaceae | Seed Oil | 56.0% |
| Aralia continentalis | Araliaceae | Seed Oil | 29.0% |
| Durio zibethinus (Durian) | Malvaceae | Wood Bark | 41.19% (in a specific fraction) |
Data compiled from multiple sources.[4][5][7][8][9][10]
Methodologies for Extraction, Isolation, and Quantification
The analysis of petroselaidic and petroselinic acid requires robust protocols to extract lipids from plant matrices, separate the isomers, and accurately quantify them.
General Experimental Workflow
The overall process involves sample preparation, lipid extraction, derivatization of fatty acids to their methyl esters (FAMEs), and chromatographic analysis. The separation of positional isomers like petroselinic acid (Δ6) and oleic acid (Δ9), as well as geometric isomers (cis/trans), is a critical and challenging step.
Caption: Experimental workflow for fatty acid analysis.
Protocol 1: Total Lipid Extraction from Plant Seeds
This protocol is a modified version of established methods like Folch or Bligh and Dyer, designed to efficiently extract total lipids while minimizing degradation.[11][12]
Materials:
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Dried plant seeds
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Grinder or mortar and pestle
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Chloroform
-
Methanol
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0.88% KCl (Potassium Chloride) solution
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator
Procedure:
-
Homogenization: Weigh 5-10 g of finely ground plant material into a glass centrifuge tube.
-
Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample. For 5 g of sample, use 100 mL of the solvent mixture.
-
Extraction: Homogenize the mixture using a high-speed homogenizer for 2-3 minutes. Allow the sample to extract at room temperature for 1-2 hours with occasional vortexing to ensure thorough lipid solubilization.
-
Phase Separation: Add 0.2 volumes of 0.88% KCl solution to the extract (e.g., 20 mL for every 100 mL of solvent). Vortex vigorously for 1 minute and then centrifuge at 2,500 x g for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform phase contains the total lipids. Carefully aspirate this lower layer with a glass Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Product: The resulting residue is the total lipid extract. Weigh the flask to determine the total lipid yield and store the extract under nitrogen at -20°C until further analysis.
Protocol 2: Preparation and Quantification of Fatty Acid Methyl Esters (FAMEs)
Fatty acids are derivatized to their more volatile methyl esters (FAMEs) for gas chromatography analysis. The key challenge lies in the chromatographic separation of isomers.
Materials:
-
Total lipid extract
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
2.5% Sulfuric acid (H₂SO₄) in methanol
-
Hexane
-
Saturated NaCl solution
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Highly polar capillary column (e.g., 100% cyanopropyl polysiloxane stationary phase like CP Sil 88 or SP-2560)
Procedure:
-
Sample Preparation: Dissolve a known amount of the lipid extract (approx. 25 mg) in 1 mL of toluene in a screw-cap glass tube with a PTFE liner. Add a known concentration of the internal standard.
-
Transesterification: Add 2 mL of 2.5% H₂SO₄ in methanol. Cap the tube tightly and heat in a water bath or heating block at 85°C for 1-2 hours.
-
FAME Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly for 1 minute and allow the layers to separate.
-
Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean GC vial for analysis.
-
GC-FID Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC.
-
Column: Use a highly polar capillary column (e.g., 100m x 0.25mm ID x 0.2µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: An example program is: hold at 140°C for 5 min, ramp at 4°C/min to 240°C, and hold for 20 min. This long program is often necessary to separate cis and trans isomers as well as positional isomers.[13]
-
Detection: The FID detector is held at 260°C.
-
-
Quantification: Identify FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by relating its peak area to the peak area of the internal standard.
Relevant Biochemical Pathways
While specific signaling pathways for petroselaidic acid are not well-defined in plants, the biosynthesis of its abundant cis-isomer, petroselinic acid, is well-understood and provides crucial biochemical context.
Biosynthesis of Petroselinic Acid
Petroselinic acid biosynthesis occurs in the plastids of developing seeds, particularly in the Apiaceae family. It involves a unique desaturase enzyme that acts on stearoyl-ACP (18:0-ACP).
Caption: Biosynthesis pathway of petroselinic acid.
This pathway is distinct from the synthesis of oleic acid, which involves a Δ9-desaturase. The key enzyme is a Δ4-desaturase that acts on palmitoyl-ACP (16:0-ACP), which is then elongated to form petroselinoyl-ACP (18:1Δ6-ACP).[5][14] A specific thioesterase then releases the free petroselinic acid, which is exported from the plastid to the endoplasmic reticulum for incorporation into storage triacylglycerols (TAGs).[14]
Conclusion
This technical guide summarizes the current knowledge on the natural sources of petroselaidic acid in plants. The available data indicates that while its cis-isomer, petroselinic acid, is a major component in the seed oils of the Apiaceae and Araliaceae families, petroselaidic acid is found far less frequently. The detailed protocols provided for extraction and analysis are designed to aid researchers in the accurate identification and quantification of these fatty acid isomers. The distinct biosynthetic pathway for petroselinic acid highlights a unique aspect of lipid metabolism in these plant families. Further research is required to explore a wider range of plant species to identify more significant natural sources of petroselaidic acid and to elucidate its potential biological functions.
References
- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]
- 2. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]
- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]
- 7. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid profiles of some plant species of the Apiaceae family with an approach to chemotaxonomic relationships [sid.ir]
- 9. arcjournals.org [arcjournals.org]
- 10. koreascience.kr [koreascience.kr]
- 11. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aocs.org [aocs.org]
